molecular formula C20H24FN5O2 B2979411 N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034264-40-7

N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2979411
CAS No.: 2034264-40-7
M. Wt: 385.443
InChI Key: XBCYZYVWZLMTIC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorobenzyl group, a tetrahydropyrazolopyridine core, and a piperazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyrazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.

    Coupling with Piperazine: The final step involves coupling the tetrahydropyrazolopyridine intermediate with piperazine-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
  • N-(4-methylbenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c21-16-6-4-15(5-7-16)14-22-20(28)25-11-9-24(10-12-25)19(27)18-13-17-3-1-2-8-26(17)23-18/h4-7,13H,1-3,8-12,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCYZYVWZLMTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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